molecular formula C20H27O2P B4600790 [Octoxy(phenyl)phosphoryl]benzene

[Octoxy(phenyl)phosphoryl]benzene

Cat. No.: B4600790
M. Wt: 330.4 g/mol
InChI Key: PHFYTRBUROGGBR-UHFFFAOYSA-N
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Description

[Octoxy(phenyl)phosphoryl]benzene is a useful research compound. Its molecular formula is C20H27O2P and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound octyl diphenylphosphinate is 330.17486710 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

  • Rhodium Catalyzed Hydroformylation

    Diphenylphosphine functionalized dendrimers have been used in rhodium-catalyzed hydroformylation of alkenes, demonstrating high regioselectivity. These studies indicate a 'positive dendritic effect' in bidentate dendritic ligands, leading to unusual selectivity (Ropartz et al., 2002).

  • Palladium-Catalyzed Reactions

    Diphenylphosphinate ligands have been utilized in various palladium-catalyzed reactions, such as decarboxylative coupling and asymmetric hydrosilylation. This has demonstrated enhanced catalytic activity and selectivity in various organic transformations (Moon et al., 2009), (Han & Hayashi, 2001).

  • Novel Electrochemical Reactions

    Diphenylphosphinates have been studied in electrochemical deoxygenation reactions, providing a method to achieve high-yield deoxygenated products under more favorable conditions compared to traditional methodologies (Lam & Markó, 2011).

Photobiological Applications

  • Red Phosphors and Photosensitizers: Octahedral molybdenum cluster complexes with diphenylphosphinate ligands have shown potential as red phosphors and photosensitizers for singlet oxygen. These complexes exhibit high luminescence quantum yields and stability in aqueous solutions, making them suitable for photobiological applications (Kirakci et al., 2019).

Chromatographic Applications

  • Chromatographic Bonded Phases: A novel diphenylphosphine-octadecylsilane (DPP-ODS) bonded phase has been synthesized and evaluated for its chromatographic potential. This material exhibits hybrid characteristics, showing reversed-phase character under hydroorganic eluent conditions and polar character with non-polar eluents, enhancing the separation of aromatic compounds (Rudzinski et al., 1985).

Coordination Chemistry

  • Metalphosphinate Complexes: Studies on methylenebis(diphenylphosphine chalcogenides) have revealed their ability to form stable tetrahedral and pseudotetrahedral cobalt(II) and nickel(II) complexes, as well as octahedral palladium(II) complexes. These findings contribute to the understanding of 'Class b' behaviour of these ligands in coordination chemistry (Stinkard & Meek, 1973).

Macrocyclic Structures

  • Macrocyclic Tetramers: Trimethyltin(IV) diphenylphosphinate forms a unique macrocyclic tetramer with a Sn4O8P4 ring. This structure, made up of trigonal bipyramidal O–SnMe3–O units interconnected by tetrahedral diphenylphosphinato groups, showcases interesting aspects of inorganic macrocyclic chemistry (Newton et al., 1993).

Properties

IUPAC Name

[octoxy(phenyl)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27O2P/c1-2-3-4-5-6-13-18-22-23(21,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFYTRBUROGGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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